molecular formula C12H11ClN2 B12123540 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine

4-Chloro-2-methyl-6-(p-tolyl)pyrimidine

Cat. No.: B12123540
M. Wt: 218.68 g/mol
InChI Key: ZYGKYEHQWWILSF-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids This particular compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a p-tolyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with p-toluidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more environmentally friendly solvents and reagents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(p-tolyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alkanes or alcohols.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine depends on its specific application:

Comparison with Similar Compounds

4-Chloro-2-methyl-6-(p-tolyl)pyrimidine can be compared with other similar compounds:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural modifications in chemical research.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-chloro-2-methyl-6-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3

InChI Key

ZYGKYEHQWWILSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl

Origin of Product

United States

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